
5-Methoxy-2,3-dihydrobenzofuran-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2,3-dihydrobenzofuran-6-amine is a compound belonging to the benzofuran class. Benzofurans are heterocyclic compounds that are widely distributed in nature and have significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dihydrobenzofuran-6-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve transition-metal catalysis, such as copper-mediated and palladium-catalyzed coupling reactions . These methods are efficient and scalable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2,3-dihydrobenzofuran-6-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often use reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
5-Methoxy-2,3-dihydrobenzofuran-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2,3-dihydrobenzofuran-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This interaction can lead to various pharmacological effects, making it a compound of interest in neuropharmacology.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran
Uniqueness
What sets 5-Methoxy-2,3-dihydrobenzofuran-6-amine apart is its unique structural features and specific biological activities. Unlike its analogs, this compound has a methoxy group at the 5-position, which can significantly influence its pharmacological properties .
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
5-methoxy-2,3-dihydro-1-benzofuran-6-amine |
InChI |
InChI=1S/C9H11NO2/c1-11-9-4-6-2-3-12-8(6)5-7(9)10/h4-5H,2-3,10H2,1H3 |
Clé InChI |
YXSSRENUGAQZGV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


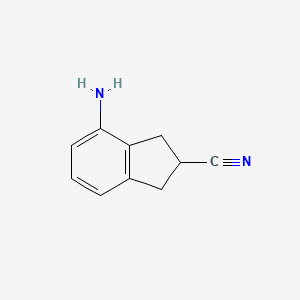
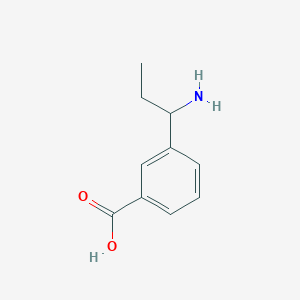
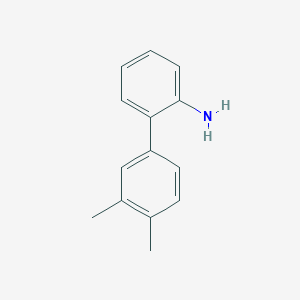
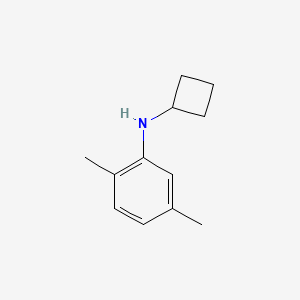
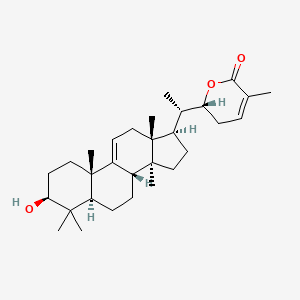
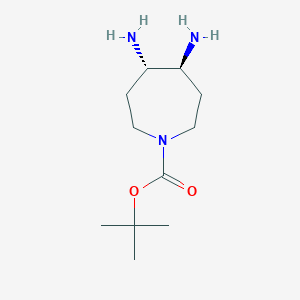
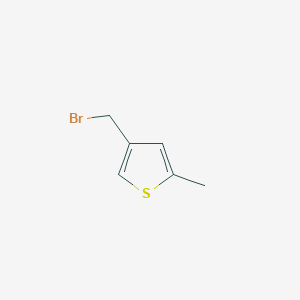
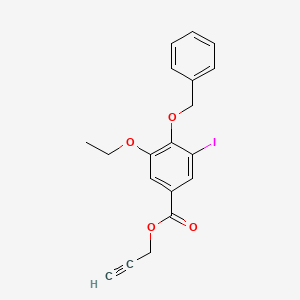
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
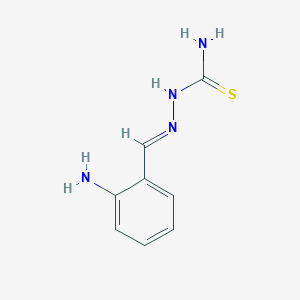
![5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B13026754.png)

